molecular formula C6H5F3N2O B12953085 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B12953085
M. Wt: 178.11 g/mol
InChI Key: QGPBAGMVIVYYHF-UHFFFAOYSA-N
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Description

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with aldehydes or ketones. For instance, the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes can yield pyrazole derivatives . Another method includes the use of trifluoromethyltrimethylsilane as the CF3 source in a copper-mediated domino sequence of cyclization, trifluoromethylation, and detosylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, such as copper or silver, can facilitate the synthesis process. Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins effectively . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function . These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

1-methyl-4-(trifluoromethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C6H5F3N2O/c1-11-2-4(6(7,8)9)5(3-12)10-11/h2-3H,1H3

InChI Key

QGPBAGMVIVYYHF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C=O)C(F)(F)F

Origin of Product

United States

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